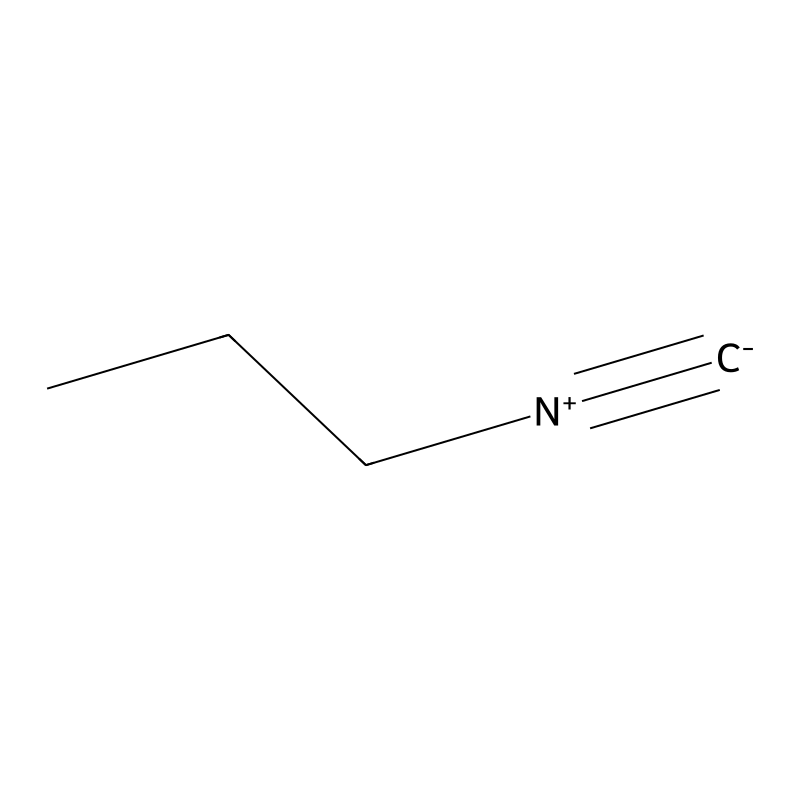

N-Propyl Isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

N-Propyl Isocyanide can be a valuable reagent in organic synthesis due to its ability to form new carbon-nitrogen bonds. Researchers have explored its use in the synthesis of various nitrogen-containing molecules, including pharmaceuticals and agricultural chemicals PubChem, N-Propyl Isocyanide: .

Ligand Design

The isocyanide functional group in N-Propyl Isocyanide can act as a ligand, forming complexes with transition metals. Studying these complexes can help scientists understand the bonding interactions between metals and organic molecules, which has applications in catalysis and material science DrugBank Online, N-Propyl Isocyanide: Uses, Interactions, Mechanism of Action: .

Chemical Biology Research

N-Propyl Isocyanide's potential to react with biomolecules makes it a candidate for studies in chemical biology. Researchers could potentially use it as a tool to probe protein function or develop new methods for bioconjugation PubChem, N-Propyl Isocyanide: .

N-Propyl Isocyanide is an organic compound with the chemical formula . It belongs to the class of isocyanides, characterized by the functional group . This compound is structurally related to hydrocyanic acid and its hydrocarbyl derivatives, making it an important member of the organonitrogen compounds. N-Propyl Isocyanide is known for its unique reactivity and has been utilized in various synthetic applications due to its ability to participate in diverse

N-Propyl Isocyanide exhibits a variety of chemical reactivity:

- Nucleophilic Substitution: It can act as a nucleophile in reactions, where it substitutes halogens or sulfonyl esters, forming new bonds. This property is particularly useful in synthesizing secondary amides through a novel three-component reaction involving alkyl halides .

- Hydrolysis: In the presence of water, N-Propyl Isocyanide can hydrolyze to form the corresponding formamide. This reaction is often used to eliminate odorous isocyanide mixtures .

- Multicomponent Reactions: It participates in significant multicomponent reactions such as the Ugi and Passerini reactions, which are crucial in organic synthesis for generating complex molecules from simpler precursors .

N-Propyl Isocyanide can be synthesized through several methods:

- Dehydration of Formamides: One common method involves dehydrating formamides using reagents like phosphorus oxychloride or toluenesulfonyl chloride under basic conditions .

- Hofmann Isocyanide Synthesis: This method involves treating primary amines with chloroform and a strong base to produce isocyanides. For instance:This reaction specifically works well with primary amines .bash

RNH2 + CHCl3 + 3 NaOH → RNC + 3 NaCl + 3 H2O - Reductive Amidation: Another approach includes reductive amidation using formamide as a precursor, followed by dehydration to yield the desired isocyanide .

N-Propyl Isocyanide finds utility in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its ability to form complex structures through various reactions.

- Ligands in Catalysis: N-Propyl Isocyanide can act as a ligand in palladium-catalyzed reactions, facilitating the formation of diverse organic compounds .

N-Propyl Isocyanide shares structural similarities with other isocyanides but possesses unique properties that distinguish it from them. Here’s a comparison with some similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Isocyanide | Smaller size; more volatile; frequently used in synthesis. | |

| Ethyl Isocyanide | Intermediate size; used similarly but less reactive than N-propyl isocyanide. | |

| Phenyl Isocyanide | Aromatic structure; exhibits strong hydrogen bonding capabilities. | |

| Benzyl Isocyanide | Contains a benzene ring; more stable and less reactive than aliphatic isocyanides. |

The unique feature of N-Propyl Isocyanide lies in its balance between reactivity and stability, making it suitable for various synthetic applications while retaining manageable handling properties compared to smaller or larger counterparts.

The carbylamine reaction, also known as the Hofmann isocyanide synthesis, represents one of the fundamental methods for producing N-propyl isocyanide [4]. This classical synthetic approach involves the reaction between a primary amine (propylamine in this case), chloroform, and a strong base, typically potassium hydroxide [12]. The reaction proceeds through a series of well-defined mechanistic steps that ultimately lead to the formation of the isocyanide functional group [15].

The first step in the carbylamine reaction mechanism involves the dehydrohalogenation of chloroform, which generates a highly reactive intermediate known as dichlorocarbene [4] [15]. This process is initiated by the strong base abstracting a proton from chloroform, followed by the elimination of a chloride ion [12]. The resulting dichlorocarbene intermediate is electrophilic in nature and plays a crucial role in the subsequent transformation [4].

In the second step, the nucleophilic nitrogen atom of propylamine attacks the electrophilic carbon of dichlorocarbene, forming an addition product [15]. This intermediate contains both nitrogen-carbon and carbon-chlorine bonds that undergo further transformations [4]. The general reaction can be represented as:

CH₃CH₂CH₂NH₂ + CHCl₃ + 3KOH → CH₃CH₂CH₂NC + 3KCl + 3H₂O [15]

The final step involves the elimination of hydrochloric acid, which leads to the formation of N-propyl isocyanide [4] [12]. This elimination process is facilitated by the basic conditions present in the reaction mixture [15]. The overall transformation converts the primary amine group (-NH₂) into an isocyanide group (-NC), with the characteristic reversed polarity compared to nitriles [12].

The carbylamine reaction is particularly valuable for synthesizing N-propyl isocyanide because it utilizes readily available starting materials and proceeds under relatively straightforward conditions [15]. However, this classical method has certain limitations, including the generation of significant amounts of salt byproducts and the requirement for strong basic conditions that may not be compatible with sensitive functional groups [4] [12].

Modern Dehydration Routes from N-Propyl Formamides

Contemporary synthetic approaches for N-propyl isocyanide production have increasingly focused on the dehydration of N-propyl formamide as a more versatile and controlled methodology [3] [5]. This modern route offers several advantages over the classical carbylamine reaction, including milder reaction conditions and potentially higher yields [16]. The dehydration process involves the removal of a water molecule from N-propyl formamide to generate the isocyanide functional group [3].

Several dehydrating agents have been developed and optimized for this transformation, with phosphorus-based reagents being particularly effective [5] [16]. Phosphoryl trichloride (POCl₃) in combination with an organic base such as triethylamine represents one of the most commonly employed systems for the dehydration of N-propyl formamide [16]. The reaction typically proceeds rapidly at low temperatures (0°C) and can achieve excellent yields of up to 98% under optimized conditions [16].

The mechanism of the phosphoryl trichloride-mediated dehydration involves the initial activation of the formamide oxygen by phosphorylation, followed by the elimination of the phosphate group to form the isocyanide [5]. This process can be represented by the following reaction:

CH₃CH₂CH₂NHCHO + POCl₃ + 2Et₃N → CH₃CH₂CH₂NC + Et₃NH⁺Cl⁻ + Et₃NH⁺POCl₂O⁻ [16]

Alternative dehydrating systems have also been investigated, including the combination of p-toluenesulfonyl chloride (p-TsCl) with tertiary amines [3] [17]. Research has shown that p-TsCl can be particularly effective for non-sterically demanding aliphatic formamides like N-propyl formamide, offering yields up to 98% with a lower environmental impact (E-factor of 6.45) compared to phosphoryl trichloride [3].

Another notable dehydration system involves the use of triphenylphosphine and iodine, which has demonstrated efficiency in converting N-propyl formamide to N-propyl isocyanide [5] [17]. This method operates through a different mechanistic pathway but achieves similar results in terms of yield and purity [5].

Recent advancements have focused on developing more sustainable and environmentally friendly dehydration protocols [3] [16]. These include solvent-free conditions, where the tertiary amine serves as both the base and the reaction medium, significantly reducing waste generation and improving the overall efficiency of the process [16]. Such green chemistry approaches have become increasingly important in modern synthetic methodologies for isocyanide production [3] [16].

Industrial-Scale Synthesis Optimization Strategies

Industrial production of N-propyl isocyanide necessitates specialized optimization strategies to address challenges related to scale-up, efficiency, safety, and economic viability [9] [19]. Unlike laboratory-scale syntheses, industrial processes must consider factors such as heat transfer, mixing efficiency, reaction kinetics, and equipment design to ensure consistent and cost-effective production [9].

One significant optimization strategy involves the selection of the most appropriate synthetic route based on factors such as raw material availability, cost, and process efficiency [9]. While the dehydration of N-propyl formamide represents a viable approach for industrial production, the specific dehydrating agent must be carefully chosen to balance reactivity, selectivity, and safety considerations [16] [19]. Phosphoryl trichloride remains widely used in industrial settings, though its handling requires specialized equipment due to its reactivity [16].

Continuous flow technology has emerged as a particularly valuable approach for industrial-scale isocyanide synthesis [19]. This methodology offers several advantages over batch processes, including:

- Improved heat and mass transfer, allowing for better temperature control during exothermic reactions [19]

- Enhanced safety through the use of smaller reaction volumes at any given time [19]

- Increased process efficiency and reproducibility [19]

- The ability to perform telescoped reactions without isolating intermediates [19]

The optimization of reaction parameters represents another crucial aspect of industrial-scale synthesis [18]. Systematic studies have investigated the effects of various factors on the yield and purity of N-propyl isocyanide, including:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Molar ratio (formamide:dehydrating agent) | 1:1 to 1:1.2 | Higher ratios may not improve yield significantly |

| Reaction temperature | 0-25°C | Lower temperatures generally favor higher yields |

| Reaction time | 5-24 hours | Dependent on dehydrating agent and scale |

| Base concentration | 2-3 equivalents | Excess base improves conversion rates |

The data presented in this table is derived from comprehensive optimization studies conducted across various reaction conditions [16] [18].

Industrial processes also frequently incorporate in-line purification techniques to minimize handling of the isocyanide intermediate [19]. This approach not only improves efficiency but also addresses safety concerns associated with the characteristic odor of isocyanides [19]. Integration of reaction and purification steps in a continuous process represents a significant advancement in industrial-scale isocyanide synthesis [19].

Energy efficiency considerations have led to the development of alternative heating and cooling strategies, including microwave-assisted reactions and more efficient heat exchangers [9] [18]. These technologies can significantly reduce energy consumption while maintaining or improving reaction performance [18].

Purification Techniques and Stability Considerations

The purification of N-propyl isocyanide presents unique challenges due to its chemical reactivity, potential for polymerization, and characteristic odor [7] [11]. Effective purification is essential for obtaining high-quality material suitable for subsequent synthetic applications [7]. Several techniques have been developed and optimized for the purification of N-propyl isocyanide, each with specific advantages and limitations [11] [21].

Distillation remains one of the most common methods for purifying N-propyl isocyanide on both laboratory and industrial scales [7] [22]. The compound has a boiling point that allows for effective separation from most impurities through careful fractional distillation [22]. However, standard distillation may not be sufficient for removing all impurities, particularly those with similar boiling points [7].

Thin-film evaporation represents an advanced distillation technique particularly well-suited for isocyanide purification [11]. This method involves spreading the crude isocyanide as a thin film over a heated surface, allowing for rapid evaporation with minimal thermal stress [11]. The process is especially valuable for separating N-propyl isocyanide from high-boiling impurities and polymeric byproducts [11]. Industrial implementations often combine thin-film evaporators with additional purification steps for optimal results [11].

Column chromatography offers another purification approach, though it requires careful consideration of the stationary phase [21]. Silica gel can be used for isocyanide purification, but the acidic nature of silica may lead to degradation if contact time is prolonged [21]. Research has shown that using larger particle size silica (200-300 mesh) and applying pressure to accelerate elution can minimize degradation while achieving effective purification [21].

Stability considerations play a crucial role in both the purification and storage of N-propyl isocyanide [21]. The compound's stability is influenced by several factors:

Temperature: N-propyl isocyanide should be stored at low temperatures (typically below 5°C) to minimize polymerization and decomposition reactions [21].

Exposure to acids: Even trace acidic impurities can catalyze polymerization or decomposition of isocyanides, necessitating careful neutralization during purification [21].

Oxygen exposure: Oxidative degradation can occur over time, particularly at elevated temperatures, making storage under an inert atmosphere advisable [21].

Light sensitivity: Prolonged exposure to light, especially UV radiation, may promote degradation reactions [21].

The bench stability of isocyanides depends significantly on their structure, with aliphatic isocyanides like N-propyl isocyanide generally showing better stability than aromatic or vinyl isocyanides [21]. Nevertheless, proper storage conditions remain essential for maintaining purity over extended periods [21].